![molecular formula C20H32Cl2N2O2 B2594775 2,6-Bis[(tert-butylamino)methyl]naphthalene-1,5-diol dihydrochloride CAS No. 2378806-62-1](/img/structure/B2594775.png)
2,6-Bis[(tert-butylamino)methyl]naphthalene-1,5-diol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[(tert-butylamino)methyl]naphthalene-1,5-diol dihydrochloride is a research chemical . It is used in various research applications and is available for purchase from several chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is1S/C20H30N2O2.2ClH/c1-19(2,3)21-11-13-7-9-16-15(17(13)23)10-8-14(18(16)24)12-22-20(4,5)6;;/h7-10,21-24H,11-12H2,1-6H3;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.
Applications De Recherche Scientifique
Plastic Scintillators and Luminescent Materials
Research into plastic scintillators based on polymethyl methacrylate (PMMA) with various luminescent dyes, including compounds related to naphthalene derivatives, demonstrates their importance in developing materials with enhanced scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. These materials find applications in radiation detection and measurement technologies (Salimgareeva & Kolesov, 2005).
Environmental Impact and Toxicity of BPA Alternatives
The environmental and health impacts of bisphenol A (BPA) and its alternatives, including compounds with tert-butyl groups, have been extensively studied. Research focusing on the carcinogenic, mutagenic, reproductive toxicity, and endocrine-disrupting properties of these compounds highlights the need for safer chemical substitutes in consumer products (den Braver-Sewradj et al., 2020).
Environmental and Human Exposure to Synthetic Phenolic Antioxidants
Studies on synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and related compounds, focus on their widespread environmental occurrence, human exposure pathways, and potential toxicity. These investigations are crucial for understanding the environmental behaviors and health risks associated with SPAs and guiding the development of safer alternatives (Liu & Mabury, 2020).
Polymeric Materials with Naphthalene Units
Research on poly(butylene 2,6-naphthalate) (PBN) and its properties as a crystallizable polyester highlights the material's potential applications in industries requiring materials with excellent anti-abrasion, low friction, superior chemical resistance, and outstanding gas barrier characteristics. The development of specific crystal structures and morphologies in PBN is key to harnessing these properties (Ding et al., 2019).
Propriétés
IUPAC Name |
2,6-bis[(tert-butylamino)methyl]naphthalene-1,5-diol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2.2ClH/c1-19(2,3)21-11-13-7-9-16-15(17(13)23)10-8-14(18(16)24)12-22-20(4,5)6;;/h7-10,21-24H,11-12H2,1-6H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIIOXOVVKZZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C2=C(C=C1)C(=C(C=C2)CNC(C)(C)C)O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
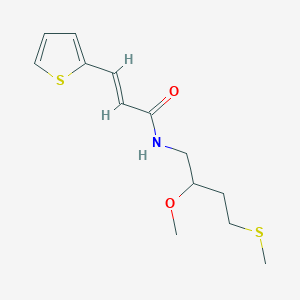
![Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B2594698.png)
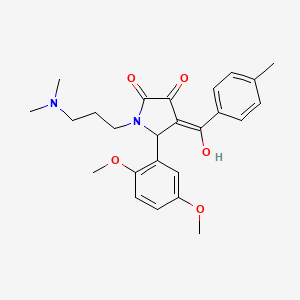
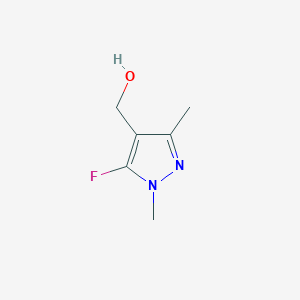




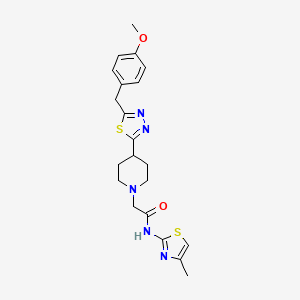
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2594710.png)
![[(3-chlorophenyl)carbamoyl]methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2594711.png)
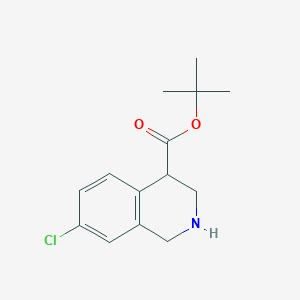
![5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2594714.png)

